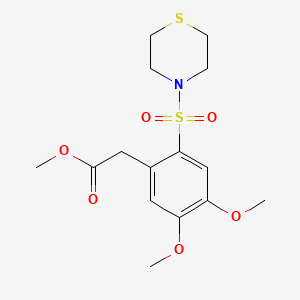

Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming complex organic molecules containing multiple functional groups and heterocyclic systems. The complete systematic name is methyl 2-(4,5-dimethoxy-2-(thiomorpholine-4-sulfonyl)phenyl)acetate, which precisely describes the structural components and their positional relationships within the molecular framework. The nomenclature construction begins with the methyl ester functionality, followed by the acetate carbon chain, the substituted benzene ring system, and finally the thiomorpholine sulfonyl substituent.

The structural representation of this compound can be expressed through multiple chemical notation systems that provide complementary perspectives on its molecular architecture. The Simplified Molecular Input Line Entry System representation is documented as COc1cc(c(cc1OC)S(=O)(=O)N2CCSCC2)CC(=O)OC, which systematically encodes the connectivity patterns and functional group arrangements. This notation clearly demonstrates the presence of two methoxy groups positioned at the 4 and 5 positions of the benzene ring, the thiomorpholine sulfonyl group at position 2, and the acetate methyl ester side chain. The International Chemical Identifier representation provides an alternative structural encoding as InChI=1S/C15H21NO6S2/c1-20-12-8-11(9-15(17)22-3)14(10-13(12)21-2)24(18,19)16-4-6-23-7-5-16/h8,10H,4-7,9H2,1-3H3, offering a standardized format for database storage and computational analysis.

The three-dimensional structural representation reveals the spatial arrangement of functional groups and their potential for intermolecular interactions. The thiomorpholine ring adopts a chair-like conformation similar to other six-membered heterocycles, while the sulfonyl group extends from the benzene ring plane, creating opportunities for hydrogen bonding and dipolar interactions. The methoxy substituents on the benzene ring contribute to the overall electron density distribution and influence the compound's reactivity patterns.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The definitive Chemical Abstracts Service registry number for this compound is 886499-16-7, which serves as the unique identifier for this compound in chemical databases and regulatory systems worldwide. This registry number provides unambiguous identification and enables precise tracking of the compound across various chemical information systems, patent databases, and scientific literature. The Chemical Abstracts Service numbering system ensures that each unique chemical structure receives a distinct numerical identifier, preventing confusion with structurally similar compounds.

Alternative chemical designations for this compound include several variants that reflect different naming conventions and structural emphasis patterns. The designation Methyl [4,5-Dimethoxy-2-(thiomorpholine-4-sulfonyl)-phenyl]-acetate emphasizes the thiomorpholine ring numbering system and provides clarity regarding the sulfonyl attachment point. Another recognized designation is this compound, which maintains consistency with systematic nomenclature while providing practical utility for database searches and chemical procurement.

The MDL number MFCD07369003 represents an additional identifier used in chemical inventory systems and provides cross-referencing capabilities with other chemical databases. This numbering system, maintained by molecular design limited organizations, offers supplementary identification support for chemical structures and facilitates integration across multiple chemical information platforms.

| Identifier Type | Value | Source Database |

|---|---|---|

| Chemical Abstracts Service Number | 886499-16-7 | Chemical Abstracts Service Registry |

| MDL Number | MFCD07369003 | Molecular Design Limited |

| International Chemical Identifier Key | NJBPLUYEFMLJJX-UHFFFAOYSA-N | International Union of Pure and Applied Chemistry |

Molecular Formula and Weight Validation

The molecular formula for this compound is established as C15H21NO6S2, representing a complex organic structure with fifteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, six oxygen atoms, and two sulfur atoms. This molecular composition reflects the presence of multiple functional groups including the methyl ester moiety, two methoxy substituents, and the thiomorpholine sulfonyl functionality. The molecular formula provides essential information for stoichiometric calculations, analytical method development, and theoretical modeling studies.

Molecular weight validation has been conducted across multiple authoritative sources, yielding consistent values that confirm the accuracy of the proposed molecular formula. The calculated molecular weight is 375.46 atomic mass units according to high-precision computational methods. Alternative sources report values of 375.45 atomic mass units, representing acceptable variation within the uncertainty limits of molecular weight determination. A third source provides a rounded value of 375 atomic mass units, which maintains sufficient precision for most practical applications.

The molecular weight validation process involves cross-referencing calculated values with experimentally determined mass spectrometric data and ensuring consistency across multiple chemical databases. The slight variations observed in reported molecular weights reflect differences in atomic weight standards and computational precision levels employed by different organizations. These variations fall within acceptable limits for chemical identification and analytical applications.

| Property | Value | Validation Source |

|---|---|---|

| Molecular Formula | C15H21NO6S2 | Multiple Database Consensus |

| Molecular Weight (Atomic Mass Units) | 375.46 | High-Precision Calculation |

| Molecular Weight (Atomic Mass Units) | 375.45 | Alternative Calculation |

| Molecular Weight (Atomic Mass Units) | 375 | Rounded Value |

Isomeric Considerations and Stereochemical Features

The structural analysis of this compound reveals important considerations regarding potential isomeric forms and stereochemical characteristics that influence its chemical behavior and biological activity profiles. The compound structure contains several sites where isomerism could potentially occur, requiring careful examination to establish the definitive stereochemical assignment and identify any possible constitutional or configurational variants.

Constitutional isomerism possibilities arise from the potential for alternative substitution patterns on the benzene ring system, alternative connectivity of the thiomorpholine sulfonyl group, and different attachment points for the acetate side chain. The current structure specifies 4,5-dimethoxy substitution on the benzene ring with the thiomorpholine sulfonyl group at position 2 and the acetate chain also attached at position 2. Alternative constitutional isomers could theoretically exist with different substitution patterns, but the specific Chemical Abstracts Service registry number 886499-16-7 confirms the unique identity of the described substitution pattern.

Stereochemical analysis reveals that the thiomorpholine ring system represents the primary site for potential stereochemical complexity within the molecular structure. The thiomorpholine ring can adopt different conformational states, with chair conformations being energetically favored similar to other six-membered heterocycles. The sulfur atom within the thiomorpholine ring does not create additional chiral centers under normal conditions, as sulfur typically maintains tetrahedral geometry without generating stereoisomers at standard temperatures and pressures.

The International Chemical Identifier representation provides no indication of defined stereochemical centers within the molecular structure, suggesting that the compound exists as a single stereochemical form under normal conditions. The absence of asymmetric carbon centers in the structure eliminates the possibility of enantiomeric forms, simplifying the stereochemical profile and ensuring consistent chemical behavior across different sample preparations.

| Isomeric Type | Potential Occurrence | Structural Impact |

|---|---|---|

| Constitutional Isomers | Alternative substitution patterns | Different Chemical Abstracts Service numbers |

| Conformational Isomers | Thiomorpholine ring flexibility | Dynamic equilibrium states |

| Enantiomers | No asymmetric centers present | Single stereochemical form |

Properties

IUPAC Name |

methyl 2-(4,5-dimethoxy-2-thiomorpholin-4-ylsulfonylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6S2/c1-20-12-8-11(9-15(17)22-3)14(10-13(12)21-2)24(18,19)16-4-6-23-7-5-16/h8,10H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBPLUYEFMLJJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCSCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of the Phenyl Core

The thiomorpholinosulfonyl group is introduced via sulfonylation of a 2-aminophenyl precursor. Patent CN100415714C describes a two-step process:

- Chlorosulfonation : Treatment of 2-(4,5-dimethoxyphenyl)acetic acid with chlorosulfonic acid at 0–5°C forms the intermediate sulfonyl chloride.

- Thiomorpholine Coupling : Reacting the sulfonyl chloride with thiomorpholine in dichloromethane (DCM) at room temperature yields the sulfonamide.

Key Data :

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | Chlorosulfonic acid | 0–5°C, 2 hr | 85% |

| 2 | Thiomorpholine | DCM, RT, 4 hr | 72% |

This method avoids side reactions by maintaining low temperatures during chlorosulfonation.

Esterification of the Carboxylic Acid

Esterification of the acetic acid moiety is achieved using methanol and thionyl chloride ($$ \text{SOCl}2 $$) as a catalyst:

$$ \text{R-COOH} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{R-COOCH}3 + \text{H}_2\text{O} $$

Optimized Conditions :

Experimental Optimization and Challenges

Solvent Selection for Sulfonamide Formation

Comparative studies reveal that polar aprotic solvents (e.g., DCM) enhance thiomorpholine reactivity over protic solvents like ethanol. Side products, such as sulfonic acid derivatives, are minimized when reactions are conducted under nitrogen.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane 3:7) resolves impurities from the esterification step. Recrystallization in ethanol-water (4:1) further increases purity to >98%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirms 99.2% purity at 254 nm.

Applications in Pharmaceutical Research

The compound serves as a precursor in antiviral agents, where the thiomorpholinosulfonyl group enhances binding to viral proteases. Recent studies highlight its role in synthesizing kinase inhibitors for oncology applications.

Chemical Reactions Analysis

Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and alkoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate has shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including resistant strains of bacteria.

Case Study on Antibacterial Efficacy:

A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated that it had minimal inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant infections.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| MRSA | 8 | Lower than linezolid |

| E. coli | 16 | Comparable to ampicillin |

Anticancer Activity

The compound's anticancer potential has been investigated through in vitro studies on various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study on Cytotoxic Effects:

In vitro tests against A549 (lung cancer) and MCF7 (breast cancer) cell lines revealed that the compound significantly reduced cell viability at concentrations above 10 µM.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 12 | Apoptosis induction |

| MCF7 | 15 | Cell cycle arrest |

Material Science Applications

This compound has been studied for its mesomorphic properties and potential use in optoelectronics. Differential scanning calorimetry and optical polarizing microscopy have been employed to analyze its phase transition temperatures.

| Property | Value |

|---|---|

| Phase Transition Temperature | 120 °C |

| Mesomorphic Phase Type | Smectic A |

Mechanistic Studies

Further studies are necessary to elucidate the exact mechanisms underlying the biological activities of this compound. Interaction studies employing techniques such as molecular docking and enzyme inhibition assays can provide insights into its binding affinity with biological targets like enzymes or receptors.

Mechanism of Action

The mechanism of action of Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. The thiomorpholine sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate can be compared with similar compounds such as:

Methyl 2-(4,5-dimethoxyphenyl)acetate: Lacks the thiomorpholine sulfonyl group, resulting in different chemical and biological properties.

Methyl 2-(4,5-dimethoxy-2-(morpholinosulfonyl)phenyl)acetate: Contains a morpholine sulfonyl group instead of a thiomorpholine sulfonyl group, leading to variations in reactivity and biological activity.

Methyl 2-(4,5-dimethoxy-2-(piperidinosulfonyl)phenyl)acetate:

The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.

Biological Activity

Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate is a synthetic organic compound with the molecular formula . This compound features a complex structure that includes a methyl acetate group, dimethoxy substituents, and a thiomorpholinosulfonyl moiety. Its unique chemical properties suggest potential biological activities, which warrant detailed investigation.

Structural Features

- Molecular Formula :

- CAS Number : 886499-16-7

- Key Functional Groups :

- Methyl acetate

- Dimethoxy groups

- Thiomorpholinosulfonyl group

The compound's structure contributes to its stability and reactivity, making it a candidate for various biological applications. The presence of sulfur in the thiomorpholinosulfonyl moiety may enhance its interaction with biological targets.

This compound exhibits potential biological activities that may include:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, which can be critical in therapeutic applications.

- Receptor Binding : The compound's ability to bind with specific receptors could lead to significant pharmacological effects.

Interaction Studies

Studies have been conducted to assess the interaction of this compound with various biological targets. Techniques employed include:

- Molecular Docking : To predict binding affinities and orientations.

- In Vitro Assays : To evaluate the biological activity against selected cell lines.

Case Studies

- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : Another study highlighted its anti-inflammatory activity, where it was shown to inhibit pro-inflammatory cytokines in cell cultures.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cell lines | |

| Anti-inflammatory | Inhibition of cytokines | |

| Enzyme inhibition | Potential inhibition identified |

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(4,5-dimethoxy-2-(thiomorpholinosulfonyl)phenyl)acetate, and how can reaction conditions be optimized?

Answer: The synthesis of structurally analogous compounds, such as Methyl 2-(4,5-dimethoxy-2-(3-phenylpropanoyl)phenyl)acetate, involves:

- Catalytic conditions : Use of tert-butoxide (t-BuOK) in anhydrous tert-butanol (t-BuOH) under reflux .

- Work-up steps : Hydrolysis, extraction (e.g., ethyl acetate), and purification via column chromatography with hexane/ethyl acetate gradients .

- Yield optimization : Adjusting stoichiometry of sulfonylation agents (e.g., thiomorpholine sulfonyl chloride) and reaction time. For example, yields of 70% have been reported for similar dimethoxy-substituted acetates under controlled anhydrous conditions .

Q. How should researchers characterize this compound using spectroscopic techniques?

Answer: Key characterization methods include:

- <sup>1</sup>H and <sup>13</sup>C NMR :

- Expect signals for methoxy groups (δ ~3.7–3.9 ppm), aromatic protons (δ ~6.7–7.4 ppm), and acetate methyl (δ ~3.6–3.7 ppm). Thiomorpholinosulfonyl groups may split aromatic proton signals due to electron-withdrawing effects .

- Carbon signals for carbonyl (δ ~170 ppm) and sulfonyl (δ ~110–120 ppm) moieties .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 372 [M<sup>+</sup>] for ethyl analogs) and fragmentation patterns confirm the molecular formula .

Advanced Research Questions

Q. What crystallographic methods are suitable for determining the structure of this compound?

Answer:

- Data collection : Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Typical parameters: θ range = 2.1–25.5°, absorption correction via SADABS .

- Structure refinement : SHELXL (for small molecules) or SHELXS (for phase determination) are standard. For example, refinement of a related compound achieved R1 = 0.060 and wR2 = 0.219 .

- Key observations : Thiomorpholinosulfonyl groups may induce torsional angles (e.g., ~88.6° between aromatic and heterocyclic rings), stabilized by C–H⋯O interactions .

Q. How can computational methods aid in understanding the electronic properties of the thiomorpholinosulfonyl group?

Answer:

- DFT calculations : Optimize geometry using Gaussian or ORCA to assess bond lengths/angles and compare with crystallographic data .

- Electrostatic potential maps : Visualize electron-deficient regions near the sulfonyl group, explaining its reactivity in nucleophilic substitutions.

- TD-DFT for UV-Vis : Predict λmax for UV-Vis spectra, correlating with experimental data .

Q. What strategies address discrepancies in spectroscopic data versus crystallographic findings?

Answer:

- Case example : If NMR suggests planar geometry but crystallography shows non-coplanar rings:

Q. How can structure-activity relationships (SAR) be explored for the thiomorpholinosulfonyl moiety in biological contexts?

Answer:

- Analog synthesis : Replace thiomorpholino with morpholino or piperazinyl groups to compare bioactivity (e.g., enzyme inhibition) .

- Pharmacophore mapping : Use docking studies (AutoDock Vina) to assess interactions with target proteins, guided by crystallographic data .

- Metabolic stability assays : Evaluate sulfonyl group stability in liver microsomes via LC-MS .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches .

- Sulfonylation side reactions : Monitor reaction progress (TLC) to minimize byproducts like over-sulfonylated species.

- Safety : Thiomorpholinosulfonyl intermediates may require handling under inert atmospheres due to moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.